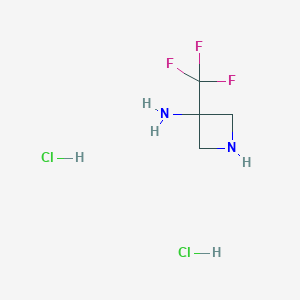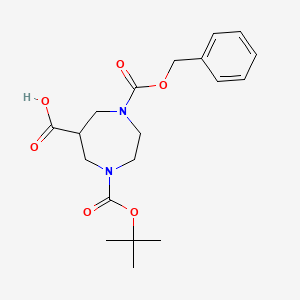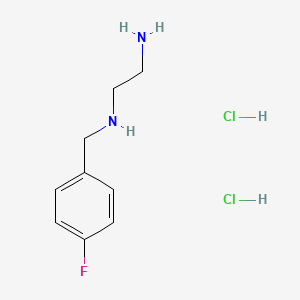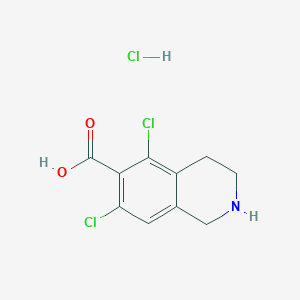
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Trifluoromethyl)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2231674-32-9 . It has a molecular weight of 213.03 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . The compound is stable under normal temperatures and pressures. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Building Blocks for Trifluoromethyl-Containing Compounds :
- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to the target compound, have been synthesized and transformed into new building blocks for the construction of CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and other compounds. This demonstrates the utility of such structures in diverse synthetic pathways (Dao Thi et al., 2018).
Synthesis and Reactivity of Azetidines :
- Azetidines, including the class of compounds to which the target molecule belongs, have been shown to react with electrophiles and nucleophiles, enabling the synthesis of various useful compounds like amides, alkenes, and amines. Their synthesis often involves acyclic precursors and they have found applications in fields like antibacterials and enzyme inhibitors (Singh et al., 2008).
Synthesis of Amino Acid Derivatives :
- Chiral donor–acceptor azetines, closely related to azetidines, have been used for the synthesis of amino acid derivatives. This highlights the potential of azetidine-based compounds in the synthesis of biologically relevant molecules (Marichev et al., 2019).
Antimicrobial and Antitubercular Activities :
- Azetidin-2-one derivatives, structurally similar to the target compound, have been synthesized and shown to possess significant antimicrobial and antitubercular activities. This suggests potential medicinal applications for azetidine-based compounds (Ilango & Arunkumar, 2011).
Synthesis of Azetidine-3-amines :
- A synthesis method for azetidine-3-amines, which may include the target compound, has been developed. This method is significant for introducing azetidine groups in medicinal chemistry, indicating the importance of azetidines in drug development (Wang & Duncton, 2020).
Applications in Organic Synthesis :
- 3-Methylene-4-(trifluoromethyl)azetidin-2-ones, structurally related to the target compound, have been used as building blocks for the synthesis of mono- and spirocyclic 4-CF3-β-lactams. These compounds serve as intermediates for synthesizing biologically relevant CF3-functionalized structures (Dao Thi et al., 2016).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions for what to do if the compound is swallowed or comes into contact with skin or eyes .
特性
IUPAC Name |
3-(trifluoromethyl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBQSXBTCRVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B6300647.png)
![tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



![(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6300690.png)
![2,5-Dioxaspiro[3.4]octan-7-ylmethanol](/img/structure/B6300694.png)



![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)
